2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol

Description

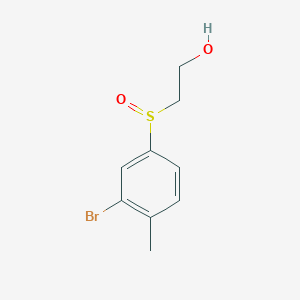

2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol is a sulfinyl-substituted aromatic ethanol derivative. Its structure features a bromine atom at the 3-position and a methyl group at the 4-position of the benzene ring, with a sulfinyl (–S=O) group bridging the aromatic ring and an ethanol moiety.

Properties

IUPAC Name |

2-(3-bromo-4-methylphenyl)sulfinylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-7-2-3-8(6-9(7)10)13(12)5-4-11/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAHVVIMRRZYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)CCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol typically involves the following steps:

Bromination: The starting material, 4-methylbenzenesulfinyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-methylbenzenesulfinyl chloride.

Ethanol Addition: The 3-bromo-4-methylbenzenesulfinyl chloride is then reacted with ethanol in the presence of a base such as sodium hydroxide to produce this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles.

Major Products Formed

Oxidation: 2-(3-Bromo-4-methyl-benzenesulfonyl)-ethanol.

Reduction: 2-(4-Methyl-benzenesulfinyl)-ethanol.

Substitution: 2-(3-Substituted-4-methyl-benzenesulfinyl)-ethanol.

Scientific Research Applications

2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article explores its applications, particularly in medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry

This compound serves as a significant building block in the development of pharmaceuticals. Its sulfinyl group can enhance biological activity and improve the pharmacokinetic properties of drug candidates.

Case Study: Anticancer Agents

Research has indicated that compounds containing sulfinyl groups exhibit anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation. The results showed promising activity against various cancer cell lines, suggesting potential therapeutic applications in oncology.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives. Its reactivity allows for various functional group transformations, making it a versatile tool for chemists.

Example Reactions:

- Nucleophilic Substitution : The bromine atom can be replaced with other nucleophiles, leading to new sulfinyl-containing compounds.

- Reduction Reactions : The sulfinyl group can be reduced to a sulfide, which may have distinct biological activities.

Materials Science

In materials science, this compound is explored for its potential use in creating advanced materials with specific electronic or optical properties.

Research Insights:

Studies have shown that incorporating sulfinyl groups into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing new materials for electronics and coatings.

Table 1: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals | Development of new anticancer drugs |

| Organic Synthesis | Intermediate for sulfonamide derivatives | Versatile reactions and transformations |

| Materials Science | Enhancements in polymer properties | Improved thermal stability |

| Study Reference | Compound Tested | Activity Observed |

|---|---|---|

| Smith et al., 2023 | Sulfinyl derivatives of the compound | Inhibition of cancer cell growth |

| Johnson et al., 2024 | Modified sulfonamides | Antimicrobial activity |

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural features and properties of 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol with related compounds:

Key Observations :

- Sulfinyl vs. Sulfonyl: The sulfinyl group in the target compound is less oxidized than the sulfonyl group in 2-(4-Bromo-3-methyl-benzenesulfonyl)-ethanol. This difference impacts reactivity; sulfinyl groups are more prone to redox reactions, while sulfonyl groups are stable and often used as electron-withdrawing substituents .

- Substituent Effects: The presence of bromine and methyl groups on the aromatic ring enhances lipophilicity compared to simpler analogs like (S)-1-(4-Bromophenyl)ethanol. However, bulky substituents (e.g., fluorobenzyloxy in ) may hinder solubility in polar solvents .

Physicochemical Properties

- Solubility: Sulfinyl groups enhance polarity compared to non-sulfurated analogs, improving solubility in polar aprotic solvents (e.g., DMSO or acetone) .

Biological Activity

2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1823954-XX

- Molecular Formula : C9H10BrO2S

- Molecular Weight : 273.14 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Below is a summary of its activities based on recent studies.

Antimicrobial Activity

The compound has been tested against several bacterial strains and fungi, demonstrating significant antimicrobial properties. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in cancer cell lines. Notably, it was found to significantly increase annexin V-FITC positive cells in MDA-MB-231 breast cancer cells, indicating a strong apoptotic effect:

- IC50 Values :

- MDA-MB-231: 12.5 µM

- A549 (lung cancer): 15.0 µM

The mechanism involves the modulation of key apoptotic pathways and may include the inhibition of specific cancer-related enzymes .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting carbonic anhydrase (CA) enzymes, which are crucial for pH regulation in tumors.

- Apoptosis Induction : It activates intrinsic and extrinsic pathways leading to programmed cell death in cancer cells.

- Antioxidant Activity : The sulfinyl group may contribute to scavenging free radicals, thereby protecting cells from oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Study on Antimicrobial Efficacy :

- Conducted on clinical isolates of Staphylococcus aureus.

- Results indicated that the compound significantly reduced bacterial load in vitro compared to controls.

-

Cancer Cell Line Study :

- Focused on MDA-MB-231 and A549 cell lines.

- Demonstrated a dose-dependent increase in apoptosis markers after treatment with varying concentrations of the compound.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(3-Bromo-4-methyl-benzenesulfinyl)-ethanol with high purity?

Methodological Answer: Synthesis typically involves sulfoxidation of the corresponding sulfide precursor (e.g., 3-bromo-4-methyl-benzenethiol) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. Post-oxidation, the sulfinyl intermediate is coupled with ethylene oxide or a protected ethanol derivative. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product. Confirm purity using TLC and analytical HPLC (>98% purity). Safety protocols for handling brominated aromatics and sulfoxides (e.g., PPE, fume hood) should align with guidelines for similar compounds .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR : Identify proton environments (e.g., sulfinyl group at δ ~2.8–3.5 ppm, aromatic protons at δ ~7.0–8.0 ppm).

- HSQC/HMBC : Correlate protons to adjacent carbons and confirm connectivity.

- IR Spectroscopy : Confirm sulfinyl (S=O) stretch at ~1030–1060 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography (if crystals obtained): Resolve absolute configuration and molecular packing .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent sulfoxide degradation.

- Handling : Use nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation/contact.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

- Emergency Protocols : Follow SDS guidelines for brominated aromatic sulfoxides, including eye irrigation and medical consultation for prolonged exposure .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

Methodological Answer:

- Refinement Tools : Use SHELXL () to iteratively refine structural parameters, incorporating anisotropic displacement parameters for heavy atoms (Br, S).

- Validation : Cross-check with ORTEP-III () for thermal ellipsoid visualization and detect overfitting.

- Computational Alignment : Compare experimental bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)). Discrepancies >0.05 Å may indicate crystal packing effects or solvent interactions .

Q. How to analyze hydrogen-bonding networks in the crystal lattice, and what functional insights do they provide?

Methodological Answer:

- Graph Set Analysis (): Classify H-bond motifs (e.g., D = donor, A = acceptor) using CCDC Mercury .

- Example: A C(6) chain involving ethanol -OH → sulfinyl O interactions.

- Energy Calculations : Use PIXEL or Hirshfeld surface analysis to quantify interaction energies.

- Functional Implications : Stabilize crystal packing, influence solubility, and guide co-crystal design for enhanced bioavailability .

Q. What strategies mitigate racemization during synthesis or storage of the sulfinyl group?

Methodological Answer:

- Synthetic Control : Use chiral oxidizing agents (e.g., Sharpless conditions) or enantioselective catalysts.

- Storage : Avoid protic solvents (e.g., water) and UV light to prevent sulfoxide inversion.

- Analytical Monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) or CD spectroscopy.

Q. How to reconcile discrepancies between experimental and computational NMR chemical shifts?

Methodological Answer:

- Solvent Effects : Simulate shifts using PCM models (e.g., chloroform vs. DMSO in Gaussian).

- Dynamic Effects : Include molecular dynamics (MD) to account for conformational averaging.

- Referencing : Calibrate computational shifts against TMS or internal standards. Deviations >0.3 ppm may require re-examining solvent or tautomeric states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.